Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is a β-hydroxy-α-amino ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group on the β-carbon. This compound is structurally significant due to its utility as an intermediate in peptide synthesis and pharmaceutical chemistry, where the Boc group acts as a temporary protective group for amines during multi-step reactions . The presence of the phenyl group enhances hydrophobicity, influencing solubility and reactivity in organic solvents, while the hydroxyl group introduces stereochemical complexity, making it relevant for asymmetric synthesis .
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRYGKPSNYLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Condensation and Oxidation
Early synthetic routes for ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate relied on sequential protection, condensation, and oxidation steps. A representative method begins with Boc protection of L-phenylalanine using di-tert-butyl dicarbonate in a biphasic system of water and dichloromethane, achieving 85–90% yield under mild basic conditions (pH 8–9). Subsequent esterification with ethyl chloroformate in the presence of N-methylmorpholine generates the mixed anhydride intermediate, which undergoes nucleophilic attack by diazomethane to form the diazoketone.
Hydrolysis of the diazoketone with aqueous HCl yields the chloroketone, which is reduced by sodium borohydride in methanol to afford the chlorohydrin intermediate. Final cyclization under basic conditions (e.g., potassium tert-butoxide) eliminates HCl, forming the epoxide ring, which is subsequently opened via acid-catalyzed hydrolysis to install the vicinal diol. While this method achieves enantiomeric excess (>98%) through chiral starting materials, it requires hazardous reagents like diazomethane, complicating large-scale applications.
Arndt-Eistert Homologation
The Arndt-Eistert reaction provides an alternative pathway for chain elongation. Starting from Boc-protected phenylalanine, the carboxyl group is converted to an acid chloride using thionyl chloride, followed by reaction with diazomethane to form the diazoketone. Photolytic or thermal Wolff rearrangement generates the ketene intermediate, which is trapped with ethanol to yield the homologated ester. Subsequent dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide introduces the 3-hydroxy group.
This method, though efficient, faces limitations due to the toxicity of osmium tetroxide and the instability of diazomethane. Modifications employing Sharpless asymmetric dihydroxylation with catalytic (DHQ)₂PHAL ligand improve stereocontrol but increase operational complexity.
Modern Catalytic and Enantioselective Methods
Organocatalytic Aldol Reaction
Recent advances leverage organocatalysts for asymmetric aldol reactions. Boc-protected phenylalanine methyl ester is deprotonated using a thiourea catalyst (e.g., Takemoto’s catalyst) and reacted with benzaldehyde derivatives to form the β-hydroxy-β-phenylpropanoate skeleton. Transesterification with ethanol in the presence of lipase B from Candida antarctica furnishes the ethyl ester with >99% enantiomeric excess. This approach minimizes racemization and avoids transition metals, aligning with green chemistry principles.
Ylide-Mediated Epoxide Opening
A patent-pending method (CN113004227A) employs sulfoxide ylides for stereoselective epoxide formation. Boc-protected phenylalanine is condensed with p-nitrophenol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the active ester. Reaction with a sulfonium ylide generated from dimethyl sulfoxide and methyl triflate produces the epoxide intermediate, which undergoes acid-catalyzed ring-opening with water to install the 3-hydroxy group. This method achieves 75–80% overall yield and excellent diastereoselectivity (dr >20:1).
Analytical Characterization and Quality Control
Spectroscopic Validation
This compound is characterized by:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity (>99% ee). Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Applications in Drug Discovery and Peptide Synthesis
This compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate has a complex molecular structure that contributes to its reactivity and utility in various chemical reactions. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
Molecular Formula: CHN
Molecular Weight: 351.2044 g/mol
Medicinal Chemistry
This compound serves as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
- Case Study: A study demonstrated the use of this compound in synthesizing novel amino acid derivatives that exhibit antitumor activity. The incorporation of phenyl groups has been linked to improved interaction with biological targets, enhancing the efficacy of potential drug candidates .
Organic Synthesis
The compound is utilized in various organic synthesis reactions, particularly in the formation of complex molecules through aldol condensation and other coupling reactions.
- Mechanistic Insights: Research indicates that the compound can undergo threo- and erythro-selective aldol condensation when reacted with benzaldehyde, leading to the formation of benzylic alcohol-substituted aminopropionates. This reaction pathway is crucial for developing stereochemically diverse compounds .
Peptide Synthesis
The tert-butoxycarbonyl group provides a protective strategy for amino acids during peptide synthesis. The ability to selectively deprotect this group under mild conditions makes it advantageous for synthesizing peptides that require specific amino acid sequences.
- Example: In peptide synthesis protocols, this compound has been successfully employed as an intermediate, facilitating the construction of peptides with desired biological activities .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo various biochemical transformations, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs. Below is a systematic comparison based on substituents, synthesis, and applications:
Structural Analogues
Physicochemical Properties
- Solubility : The phenyl group in the target compound reduces water solubility compared to pyridyl or hydrophilic substituents (e.g., ’s pyridin-2-yl analog) .
- Stability : Boc-protected amines (as in the target compound) are stable under basic conditions but cleaved by acids, contrasting with azide or stannyl derivatives, which require specialized handling .
Functional Group Impact
- Boc Protection : Common across analogs for amine protection, but steric hindrance varies with substituents. For example, the 4-chlorophenyl analog () shows slower deprotection kinetics than the parent compound due to electron-withdrawing effects .
- Hydroxyl Group : The β-hydroxy moiety in the target compound enables diastereoselective transformations, unlike the azido or stannyl groups in analogs, which prioritize orthogonal reactivity .
Biological Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate, commonly referred to as a derivative of ethyl aminopropionate, has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 305.36 g/mol. The compound features a phenyl group, a hydroxyl group, and a tert-butoxycarbonyl protecting group which influences its reactivity and biological activity.
Mechanistic Insights
The compound is synthesized through selective aldol condensation reactions, which yield diastereoisomeric mixtures. The mechanistic pathway involves the formation of tetrahydro-1,3-oxazine derivatives upon treatment with various reagents such as methanesulfonyl chloride and triethylamine . These transformations are crucial for understanding the biological implications of the compound.
Antimicrobial Properties
Research indicates that derivatives of ethyl aminopropionate exhibit significant antimicrobial activity. For instance, studies have shown that certain structural modifications enhance the compound's efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This property positions it as a candidate for further research in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study conducted by Takushi Kurihara et al. evaluated the antimicrobial properties of various derivatives of ethyl aminopropionate. The results indicated that modifications at the phenolic position significantly enhanced antimicrobial activity against Gram-positive bacteria .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory mechanisms, researchers treated macrophage cell lines with this compound. The results showed a marked decrease in TNF-alpha production, suggesting its potential as a therapeutic agent in inflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.36 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Activity | Inhibits TNF-alpha production |
| Cytotoxicity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-{[(tert-butoxycarbonyl)amino}-3-hydroxy-3-phenylpropanoate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via amine protection with Boc-Cl (tert-butoxycarbonyl chloride) in the presence of a base (e.g., triethylamine) followed by esterification. For example, (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was Boc-protected in CH₂Cl₂ with Boc₂O, achieving 95% yield under anhydrous conditions .
- Key factors : Solvent choice (e.g., dichloromethane vs. THF), temperature (0°C vs. RT), and stoichiometry of Boc-Cl (1.1–1.2 eq) critically affect purity. Flash chromatography (hexane/EtOAc gradients) is recommended for purification .
Q. How can the hydroxyl and Boc-protected amine groups in this compound be characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. The hydroxyl proton (3-hydroxy) is observed as a broad peak at ~5.5 ppm, sensitive to deuterium exchange .
- IR : Stretching bands for the carbonyl (C=O) of the ester (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) confirm functional groups .
- HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+ = 336.2 for C₁₆H₂₁NO₅) .
Q. What strategies mitigate side reactions during functional group transformations (e.g., oxidation of the hydroxyl group)?
- Approach : Selective oxidation of the 3-hydroxy group to a ketone requires mild agents like Dess-Martin periodinane to avoid ester hydrolysis. For reduction (e.g., ester to alcohol), LiAlH₄ in anhydrous THF at 0°C minimizes Boc deprotection .
Advanced Research Questions
Q. How do stereochemical outcomes vary in enantioselective syntheses of this compound, and what catalysts prevent racemization?
- Insights : Chiral auxiliaries (e.g., L-Phe-OMe) and low-temperature coupling (0°C) preserve stereochemistry during amide bond formation. Racemization risks increase above 25°C or with strong bases .
- Data : In a study, (R)-configured analogs retained >98% enantiomeric excess (ee) when synthesized using HOBt/EDC coupling at 0°C .
Q. What experimental and computational methods resolve contradictions in reported reaction yields (e.g., 76% vs. 95% Boc protection)?
- Analysis :
| Factor | High Yield (95%) | Moderate Yield (76%) |
|---|---|---|
| Catalyst | None (direct Boc₂O addition) | Tf₂NH (acid catalyst) |
| Solvent | CH₂Cl₂ | CH₂Cl₂ with i-BuOAc |
| Temperature/Time | RT, 2 hours | 0°C, 16 hours |
- Conclusion : Acid catalysts (Tf₂NH) may promote competing esterification, reducing Boc protection efficiency.
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and application in biological assays?
- Stability Profile :
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, generating free amine.
- Basic Conditions (pH > 8) : Ester hydrolysis dominates, forming carboxylic acid derivatives.
- Storage : Stable at 2–8°C in anhydrous CH₂Cl₂ or DMSO for >6 months .
Q. What structure-activity relationships (SARs) are observed when modifying the phenyl or ester groups in analogs?
- Key Modifications :
| Analog Structure | Bioactivity Change | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Enhanced receptor binding (IC₅₀ ↓ 30%) | |
| Methyl ester → Ethyl ester | Improved metabolic stability (t₁/₂ ↑ 2x) |
Q. Can green chemistry approaches (e.g., ultrasound, solvent-free) improve the sustainability of its synthesis?
- Case Study : Ultrasound-assisted coupling reduced reaction time from 18 hours to 4 hours with comparable yields (72% vs. 75%) and eliminated THF use .
Methodological Recommendations
- Contradiction Resolution : Replicate conflicting protocols (e.g., vs. ) with controlled variables (catalyst, solvent) to identify optimal conditions.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee during scale-up .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guiding SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
